3-Methyl-3-propylpentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C(9)H({20})O(_2) It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpentane-1,5-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-3-propylpentane and suitable reagents for hydroxylation.
Hydroxylation: The introduction of hydroxyl groups can be achieved through various methods, including catalytic hydrogenation or oxidation reactions. Common reagents include hydrogen peroxide (H(_2)O(_2)) and osmium tetroxide (OsO(_4)).
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-Methyl-3-propylpentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-propylpentane-1,5-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interactions, enabling it to form hydrogen bonds and participate in various chemical reactions.
Comparison with Similar Compounds
1,5-Pentanediol: A diol with a similar structure but without the methyl and propyl substituents.
2-Methyl-2-propylpentane-1,5-diol: A structural isomer with different positioning of the methyl and propyl groups.
Comparison: 3-Methyl-3-propylpentane-1,5-diol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to 1,5-pentanediol, the presence of the methyl and propyl groups can affect its solubility, boiling point, and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
3-Methyl-3-propylpentane-1,5-diol (MPPD) is an organic compound classified as a diol, characterized by its unique structure featuring two hydroxyl groups. This article explores the biological activity of MPPD, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C9H20O2
- Molecular Weight : 160.25 g/mol
- CAS Number : 102439-64-5
- IUPAC Name : this compound
The compound's structure allows it to engage in various chemical reactions, such as oxidation and reduction, which can influence its biological activity. The presence of hydroxyl groups enhances its reactivity and ability to form hydrogen bonds with biological macromolecules.
The biological activity of MPPD is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence several biochemical pathways:
- Enzyme Interaction : MPPD may act as an enzyme inhibitor or modulator, affecting metabolic processes.
- Receptor Binding : The compound's hydroxyl groups enable it to participate in hydrogen bonding with receptors, potentially influencing signal transduction pathways.
Research indicates that the mechanism of action varies depending on the specific application and biological context in which MPPD is utilized.
Antimicrobial Properties
Preliminary studies suggest that MPPD exhibits antimicrobial activity. In vitro assays have shown that compounds similar to MPPD can inhibit the growth of various bacterial strains. The effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit 50% of the target organism's growth.
Compound | IC50 Value (μM) | Target Organism |
---|---|---|
MPPD | TBD | TBD |
Compound A | 65.5 | HeLa cells |
Compound B | TBD | Escherichia coli |
Further research is needed to establish specific IC50 values for MPPD against various pathogens.
Therapeutic Potential
MPPD is being investigated for its potential therapeutic applications in drug synthesis and development. Its unique structure allows it to serve as a precursor in the synthesis of polymers and other biologically active compounds . The compound's properties may also lend themselves to applications in:
- Polymer Production : MPPD can be utilized in creating polyesters and polyurethanes, which are important in medical devices and drug delivery systems.
- Drug Development : The compound's interaction with biological systems makes it a candidate for further exploration in pharmacology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of MPPD, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1,5-Pentanediol | C5H12O2 | Straight-chain diol; used in polymer production |
2-Methyl-2-propylpentane-1,5-diol | C9H20O2 | Structural isomer with different substituent positioning |
3-Methyl-1,5-pentanediol | C7H16O2 | Lacks propyl group; different reactivity |
MPPD's branched structure provides distinct physical and chemical properties compared to these compounds, influencing its solubility and interaction dynamics within biological systems .
Properties
CAS No. |
102439-64-5 |
---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-methyl-3-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
InChI Key |
ZYMZOXYWJVZUES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.